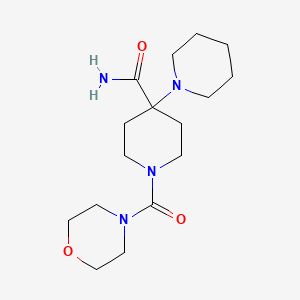![molecular formula C19H23ClN4O2 B5551784 1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)
1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone is a synthetic chemical that falls into a category of compounds with potential biological activities. The structure suggests a complex synthesis pathway and potential for various chemical reactions due to its diverse functional groups.
Synthesis Analysis
In the realm of similar compounds, the synthesis typically involves multi-step reactions including cyclo condensation, alkylation, and nucleophilic addition. For example, derivatives of piperazine have been synthesized using a combination of diacetyl, aromatic aldehyde, piperazine, and ammonium acetate, showcasing a method that could be relevant to our compound of interest (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
For similar chemical structures, techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry are used to elucidate and confirm the molecular structure. Crystal structure determination and density functional theory (DFT) are also employed to understand the spatial arrangement and electronic properties of the molecules (Şahin, Özkan, Köksal, & Işık, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties are determined by the functional groups present in the molecule. For instance, piperazine derivatives exhibit a range of biological activities influenced by their chemical structure. The reactions might involve nucleophilic substitution, cyclization, and interactions with biomolecules depending on the functional groups present in the compound (Guna, Patolia, Patel, & Purohit, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
Piperazine derivatives with modifications at the imidazole ring have been synthesized and assessed for various biological activities. For example, a study involved the synthesis of piperazine-1-yl-aroylamino and aryl sulphonamide derivatives, which showed moderate activity against Gram-positive, Gram-negative bacteria, and fungi. The structural elucidation of these compounds was achieved through IR, 1HNMR, Mass spectral data, elemental analysis, and thin-layer chromatography, indicating a methodical approach to understanding their potential as antimicrobial agents (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).
Antifungal and Antimicrobial Applications
Another area of research includes the development of antifungal compounds. A novel potential antifungal compound from the 1,2,4-triazole class exhibited promising solubility characteristics and thermodynamic parameters, suggesting its effective delivery through lipophilic pathways in biological media. This study underscores the importance of physicochemical properties in the development of new antifungal agents, which could have broad applications in treating fungal infections (T. Volkova, I. Levshin, G. Perlovich, 2020).
Anticancer Research
In the realm of anticancer research, derivatives of piperazine and imidazole have been evaluated for their cytotoxic activities. A study on piperazinone derivatives explored their cytotoxic effects against cancer and normal cell lines, indicating the potential for novel chemotherapy agents. Such research highlights the ongoing efforts to find more effective and selective cancer treatments by modifying and testing various chemical derivatives (Saeed Ghasemi, Simin Sharifi, J. Shahbazi Mojarrad, 2020).
Antidiabetic Properties
Research into the antidiabetic properties of imidazole derivatives has identified compounds that significantly improve glucose tolerance. For instance, derivatives of 1,4-disubstituted piperazine have shown promising results in rat models of diabetes, mediated by an increase in insulin secretion. This suggests a potential therapeutic application for managing type II diabetes, further emphasizing the diverse biological activities of these compounds (Gaëlle Le Bihan, F. Rondu, A. Pelé‐Tounian, Xuan Wang, 1999).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-[3-(2-ethylimidazol-1-yl)propanoyl]-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-3-17-21-9-11-22(17)10-8-18(25)23-13-19(26)24(12-14(23)2)16-6-4-15(20)5-7-16/h4-7,9,11,14H,3,8,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZFJBOGRAVLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)N2CC(=O)N(CC2C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)
![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)
![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)
![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)

![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)
![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)


![2-(3,4-dichlorophenyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5551790.png)
![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)